2-(3,5-dimethylphenyl)-4-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the benzothiadiazine-trione family, characterized by a bicyclic core comprising a thiadiazine ring fused with a benzene moiety. The structure includes:
- 3,5-Dimethylphenyl substituent at position 2, contributing steric bulk and lipophilicity.
- 1,1,3-Trione functionalization, which enhances hydrogen-bonding capacity and influences electronic properties.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-4-(3-methylbut-2-enyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14(2)9-10-21-18-7-5-6-8-19(18)26(24,25)22(20(21)23)17-12-15(3)11-16(4)13-17/h5-9,11-13H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQUVNIFOULCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC=C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The benzothiadiazine-trione scaffold is distinct from other nitrogen-containing heterocycles:
Key Differences :
- Electronic Properties: The 1,1,3-trione in the target compound provides stronger electron-withdrawing effects compared to the triazinone’s carbonyl or the flavanone’s ketone .
- Solubility: The 3-methylbut-2-en-1-yl group may reduce aqueous solubility relative to the polar piperazinylmethyl substituent in triazinone derivatives .
Substituent Effects on Bioactivity
Table 1: Substituent Comparison
Implications :
- Lipophilicity : The target compound’s higher LogP suggests enhanced membrane permeability but may limit bioavailability in polar environments.
- Metabolic Stability: The unsaturated isoprenoid chain in the target compound could undergo oxidative metabolism, unlike the more stable piperazine or methoxy groups in analogs .
Hypothetical Pharmacological Profiles
Based on structural analogs:
- Kinase Inhibition : Benzothiadiazine derivatives often target ATP-binding pockets in kinases. The trione moiety may compete with phosphate groups, similar to indazole-based inhibitors .
- Antimicrobial Activity: The 3,5-dimethylphenyl group could disrupt bacterial membrane integrity, as seen in diarylheptanoids .
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